molecular formula C22H20N2 B14181621 3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole CAS No. 872682-04-7

3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole

Cat. No.: B14181621
CAS No.: 872682-04-7
M. Wt: 312.4 g/mol
InChI Key: GXXPQGPVGAOOTB-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where halogens or other substituents are introduced using reagents like halogens or sulfonyl chlorides.

Scientific Research Applications

3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole has been explored for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole can be compared with other indazole derivatives, such as:

    1H-Indazole: The parent compound with a simpler structure.

    3-(4-Chlorophenyl)-1H-indazole: A similar compound with a chlorine substituent, which may exhibit different biological activities.

    3-(4-Methoxyphenyl)-1H-indazole: Another derivative with a methoxy group, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, stability, and biological activity.

Properties

CAS No.

872682-04-7

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

3-(4-methylphenyl)-1-[(3-methylphenyl)methyl]indazole

InChI

InChI=1S/C22H20N2/c1-16-10-12-19(13-11-16)22-20-8-3-4-9-21(20)24(23-22)15-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3

InChI Key

GXXPQGPVGAOOTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=CC(=C4)C

Origin of Product

United States

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